N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a fluorophenyl sulfonyl group, and an oxazinan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxazinan ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the fluorophenyl sulfonyl group: This step involves the sulfonylation of the oxazinan intermediate using a sulfonyl chloride derivative.
Cyclopentyl group attachment: The final step is the coupling of the cyclopentyl group to the oxalamide backbone, which can be done using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(4-fluorophenyl)oxalamide
- N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazinan ring and the fluorophenyl sulfonyl group makes it particularly versatile for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O5S/c19-13-6-8-15(9-7-13)28(25,26)22-10-3-11-27-16(22)12-20-17(23)18(24)21-14-4-1-2-5-14/h6-9,14,16H,1-5,10-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURTINAGCZZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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